The synthesis of zalospirone involves a multi-step process starting from 1,3,5,7-cyclooctatetraene. Key steps in the synthesis include:
The detailed parameters for each reaction step, such as temperature and duration, are not extensively documented in available literature.
Zalospirone's molecular structure is characterized by a complex arrangement that includes multiple rings and functional groups. Its IUPAC name is:
The molecular structure can be represented using various notations such as InChI and SMILES:
These structural representations are essential for understanding the compound's reactivity and interactions.
Zalospirone can participate in several types of chemical reactions:
The outcomes of these reactions depend heavily on the reagents and conditions employed.
Zalospirone primarily acts as a partial agonist at serotonin 1A receptors. This mechanism is significant for its anxiolytic and antidepressant effects. The interaction with these receptors modulates serotonin transmission in the brain, which is crucial for mood regulation and anxiety control .
Research indicates that zalospirone may exhibit effects similar to other serotonin 1A receptor agonists like buspirone, potentially enhancing serotonergic activity while minimizing side effects associated with full agonists.
Zalospirone possesses distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 419.5 g/mol |
Melting Point | Not extensively documented |
Solubility | Not widely reported |
These properties influence its behavior in biological systems and its potential applications in pharmacology.
Zalospirone has been primarily investigated for its potential applications in treating anxiety and depression:
Despite its discontinuation in clinical development due to side effects, zalospirone remains a subject of interest within psychopharmacological research due to its unique mechanism of action and structural characteristics.
Zalospirone (Chemical name: (3aα,4α,4aβ,6aβ,7α,7aα)-Hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut[f]isoindole-1,3(2H)-dione) represents a significant but ultimately discontinued experimental agent within the class of serotonergic psychotropic compounds. Identified initially as Wyeth-Ayerst compound WY-47,846, this molecule emerged during the late 20th century as part of concerted efforts to develop novel anxiolytic and antidepressant agents targeting serotonin receptors while avoiding the limitations of benzodiazepines. Zalospirone reached Phase III clinical trials for major depressive disorder before development cessation due primarily to tolerability issues, though it demonstrated clinically relevant antidepressant effects at higher doses [1] [6] [7]. Its pharmacological profile as a selective serotonin 5-hydroxytryptamine-1A (5-HT1A) receptor partial agonist positioned it within the broader azapirone class, sharing mechanistic similarities with buspirone while exhibiting distinct structural and binding characteristics [1] [2].
Zalospirone was developed in the 1980s-1990s by Wyeth-Ayerst Laboratories as part of their research program investigating serotonin 5-HT1A receptor ligands for psychiatric indications. Preclinical pharmacological characterization identified it as a high-affinity ligand for the 5-HT1A receptor subtype with partial agonist properties, distinguishing it from earlier anxiolytic drugs [1] [8]. Animal model studies, particularly the forced swimming test (a screening model for antidepressant activity), demonstrated that zalospirone differed from other Wyeth compounds like WY-50,324 and WY-48,723. Unlike these analogs which reduced immobility (suggesting antidepressant potential), zalospirone increased immobility time, complicating its initial preclinical evaluation but suggesting a unique neuropharmacological profile [8].
Advancement into clinical trials yielded evidence supporting its antidepressant efficacy. A pivotal randomized, double-blind, placebo-controlled multicenter study published in 1996 enrolled 287 outpatients meeting diagnostic criteria for unipolar major depression. Participants received either placebo or one of three fixed zalospirone doses (6 mg, 15 mg, or 45 mg daily, administered three times daily) for six weeks. The highest dose (45 mg/day) demonstrated statistically significant antidepressant effects compared to placebo starting at week 2, with a mean improvement on the 21-item Hamilton Rating Scale for Depression (HAM-D) of 12.8 points versus 8.4 points for placebo at the study endpoint (week 6, p < 0.05). This effect was consistent across multiple outcome measures and suggested a dose-response relationship, as the lower doses (6 mg and 15 mg) showed numerically greater but statistically non-significant improvement over placebo [7].
Despite demonstrating efficacy at the 45 mg dose, zalospirone's development was discontinued. The critical factor was poor tolerability at this therapeutically effective dose level. Adverse effects, notably dizziness and nausea, occurred in nearly half of the patients receiving 45 mg daily. Consequently, the dropout rate in this group reached 51% by week six, rendering the benefit-risk profile unfavorable. The study authors suggested that exploring gradual dose titration might improve tolerability, but further development was not pursued [1] [6] [7]. Patent and drug development databases confirm zalospirone's status as discontinued for both major depressive disorder and anxiety disorders in the United States by the end of 1999 [6].
Zalospirone belongs to the azapirone class of pharmacological agents. Azapirones are defined by their primary mechanism of action as serotonin 5-HT1A receptor partial agonists and typically share a chemical structure featuring a pyrimidinylpiperazine moiety linked to a heterocyclic spirolactam or related structure via a butyl chain [2] [4]. The term "azapirone" originated from the structural descriptor "azaspirodecanedione" applied to the prototype drug, buspirone. However, the class expanded to include structurally related compounds acting as 5-HT1A receptor agonists, even if they lack the exact azaspirodecanedione core [2] [10].
Table 1: Key Members of the Azapirone Class and Their Development Status
Compound Name | Primary Indications | Development/Marketing Status | Distinguishing Features |
---|---|---|---|
Buspirone | Generalized Anxiety Disorder (GAD) | Approved (US, 1986) | First azapirone; weak D2 antagonism |
Gepirone | Major Depressive Disorder (MDD), GAD | Approved (US, 2024 - ER formulation) | More selective 5-HT1A agonist than buspirone |
Tandospirone | Anxiety, Adjunct in Depression (Japan/China) | Approved (Japan 1996, China 2004) | Used as antipsychotic augmentation in Japan |
Ipsapirone | Anxiety, Depression | Discontinued (Phase II/III) | Produces active metabolite 1-PP |
Zalospirone (WY-47,846) | Major Depressive Disorder, Anxiety | Discontinued (Phase III) | Cyclic imide structure; high dropout in trials |
Eptapirone | Depression (Preclinical focus) | Investigational | Characterized as a 5-HT1A full agonist |
Azapirones as a class are recognized for their anxiolytic and potential antidepressant properties, generally exhibiting a more favorable side effect profile than benzodiazepines. Key advantages include the absence of significant sedation, cognitive/motor impairment, abuse liability, tolerance, or physical dependence. However, they are often characterized by a slower onset of therapeutic action compared to benzodiazepines. While primarily developed for anxiety disorders, several azapirones, including zalospirone, gepirone, and tandospirone, have shown efficacy in treating major depressive disorder, either as monotherapy or as adjuncts to selective serotonin reuptake inhibitors [2] [4] [7]. Zalospirone exemplifies the class's potential for antidepressant efficacy but also highlights the challenges related to tolerability that impacted several first-generation azapirones. Its discontinuation contrasts with the eventual approval of gepirone extended-release decades later, underscoring the importance of formulation and dosing strategies for this drug class [2] [7].
Zalospirone possesses a distinctive tetracyclic structure integrating a cyclic imide (hexahydro-4,7-etheno-1H-cyclobut[f]isoindole-1,3(2H)-dione) core, setting it apart from the more common azaspirodecanedione (e.g., buspirone) or arylpiperazine (e.g., tandospirone) scaffolds found in other azapirones. Its molecular formula is C₂₄H₂₉N₅O₂, with a molar mass of 419.53 g/mol [1]. Despite this unique core, zalospirone retains the critical pharmacophoric elements characteristic of azapirones and high-affinity 5-HT1A ligands:
Table 2: Comparative Binding Affinities (Ki, nM) of Selected Azapirones at Various Receptors [2]
Receptor | Buspirone | Gepirone | Ipsapirone | Tandospirone | Zalospirone (Representative) |
---|---|---|---|---|---|
5-HT1A | 20 ± 3 | 70 ± 10 | 7.9 ± 2 | 27 ± 5 | High affinity (Ki ~nM range)* |
5-HT2A | 1,300 ± 400 | 3,000 ± 50 | 6,400 ± 4,000 | 1,300 ± 200 | Not Published |
Dopamine D2 | 240 ± 50 | 2,200 ± 200 | 1,900 ± 200 | 1,700 ± 300 | Lower than Buspirone* |
α1-Adrenergic | 1,000 ± 400 | 2,300 ± 300 | 40 ± 7 | 1,600 ± 80 | Not Published |
Muscarinic (mACh) | 38,000 ± 5,000 | > 100,000 | 49,000 ± 5,000 | > 100,000 | Negligible |
Functionally, zalospirone acts as a partial agonist at the 5-HT1A receptor. This means it binds to the receptor and activates it but produces a sub-maximal response (intrinsic activity) compared to a full agonist like serotonin itself or 8-OH-DPAT [1] [8]. Its efficacy profile differed from other Wyeth 5-HT1A ligands. While WY-48,723 acted as a full agonist producing the complete serotonin behavioral syndrome in rodents, and WY-50,324 acted as a partial agonist producing only some components of the syndrome, zalospirone antagonized the serotonin syndrome induced by 8-OH-DPAT. This suggests its intrinsic activity at presynaptic somatodendritic 5-HT1A autoreceptors was sufficiently low to block the effects of a full agonist, a property potentially linked to its unique effect of increasing immobility in the forced swim test, unlike other agonists/partial agonists which decreased it [8]. This complex profile – high affinity binding combined with low intrinsic activity at critical 5-HT1A populations – underpinned its pharmacological characterization as a partial agonist with potential therapeutic effects distinct from both full agonists and silent antagonists. Its structural divergence from other azapirones, particularly the cyclic imide core, likely contributed significantly to this specific functional efficacy profile and its overall receptor interaction landscape [1] [8] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7